1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure It is characterized by the presence of multiple aromatic rings and a pyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with aniline to form an intermediate Schiff base, followed by cyclization with phenylhydrazine under acidic conditions to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkylating agents (R-X)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-4-(4-methylphenyl)amino-9,10-anthracenedione
- 4-Methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide
- N-(4-Methylphenyl)-4-phenylpyrrolidine-2-carboxamide
Uniqueness
1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings and a pyrrolidine core makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(4-methylanilino)-1-(4-methylphenyl)-2-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-17-8-12-20(13-9-17)25-22-16-23(19-6-4-3-5-7-19)26(24(22)27)21-14-10-18(2)11-15-21/h3-16,23,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQDEJVEVRUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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